N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
Description
This compound features a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at position 1 and a sulfamoylphenyl moiety at position 5. The phenyl ring is further functionalized with a butyramide group at the para position. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs highlight key trends in physicochemical and synthetic properties .
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide involves a multi-step process:
Preparation of 2-methoxyacetyl compound: : This step involves reacting a methoxy compound with acetyl chloride under anhydrous conditions to yield 2-methoxyacetyl.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This tetrahydroquinoline derivative is synthesized through a cyclization reaction involving a suitable precursor.
Sulfamoylation Reaction: : The tetrahydroquinoline derivative undergoes sulfamoylation with sulfonyl chloride in the presence of a base such as pyridine.
Final Amidation: : The product is then subjected to a reaction with 4-aminophenylbutyramide under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale efficiency, including:
Utilization of continuous flow reactors for each step to maintain high yield.
Implementation of advanced purification techniques like column chromatography to ensure purity.
Chemical Reactions Analysis
Oxidation: : It undergoes oxidation reactions when exposed to strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: : The presence of multiple reactive groups allows it to undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Acids or bases, depending on the specific reaction desired.
Quinone Derivatives: : Formed through oxidation.
Alcohols/Amines: : Resulting from reduction.
Substituted Phenyl Derivatives: : Through various substitution reactions.
Scientific Research Applications
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide has diverse applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules for materials science.
Biology: : Applied in studying enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for potential pharmaceutical uses, including antimicrobial and anticancer activities.
Industry: : Employed in the development of specialty chemicals with specific reactive properties.
Mechanism of Action
The compound often interacts with enzymes and proteins through its sulfamoyl group, inhibiting their activity.
The 2-methoxyacetyl group may bind to specific receptor sites, influencing biological pathways related to its intended use, such as cell growth inhibition in cancer.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamide derivatives:
Notes:
- Acyl Chain Length : In , increasing chain length (C4 to C7) correlates with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C), suggesting reduced crystallinity and enhanced solubility in lipophilic environments .
- Core Structure Impact: The target’s tetrahydroquinoline (THQ) core may offer advantages in bioavailability compared to 5a’s oxotetrahydrofuran, as THQ is a common scaffold in CNS-targeting drugs .
- Sulfonamide vs. Sulfamide : Compound 3i replaces the sulfonamide with a sulfamide group, which may alter hydrogen-bonding capacity and metabolic stability.
Structure-Activity Relationship (SAR) Considerations
Acyl Chain Flexibility :
- Shorter chains (e.g., butyramide in 5a) balance lipophilicity and solubility, while longer chains (e.g., heptanamide in 5d) may improve membrane permeability but reduce aqueous solubility .
Sulfamoylphenyl Substitution :
- The para-substituted butyramide in the target compound optimizes steric compatibility with enzymatic active sites, as seen in kinase inhibitors like SAR245409 .
Tetrahydroquinoline Core: The THQ scaffold’s rigidity and planar aromatic system may enhance binding to hydrophobic pockets in biological targets, a feature exploited in opioid receptor modulators (e.g., compound 3i) .
Biological Activity
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates elements from tetrahydroquinoline and sulfamoyl functionalities, suggesting diverse pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide |
| CAS Number | 1172081-62-7 |
| Molecular Formula | C22H27N3O5S |
| Molecular Weight | 429.54 g/mol |
The compound features a tetrahydroquinoline core linked to a sulfamoyl group and a butyramide chain. The presence of methoxyacetyl and phenyl groups enhances its interaction potential with various biological targets.
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : The tetrahydroquinoline moiety has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The unique structure suggests potential neuroprotective activity, possibly by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- In Vitro Studies : Research on tetrahydroquinoline derivatives has demonstrated their ability to inhibit specific enzymes involved in inflammatory pathways (e.g., COX-2). This suggests that the compound may similarly modulate inflammatory responses.
- Animal Models : In vivo studies using animal models have shown that related compounds can reduce symptoms of neurodegenerative diseases by enhancing cognitive function and reducing oxidative damage.
- Cell Line Studies : Cell culture experiments indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- A study published in Medicinal Chemistry reported that tetrahydroquinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
- Another research article demonstrated that similar compounds could reduce neuroinflammation in models of Alzheimer's disease by inhibiting microglial activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
